2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide
Description
Properties
IUPAC Name |
2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxopyridazin-1-yl]-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClF3N4O2/c1-13-5-7-27(8-6-13)16-11-26-28(19(30)18(16)21)12-17(29)25-10-14-3-2-4-15(9-14)20(22,23)24/h2-4,9,11,13H,5-8,10,12H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLPPVKSMDCALB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C(=O)N(N=C2)CC(=O)NCC3=CC(=CC=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide typically involves multiple steps, including the formation of the pyridazinone core, the introduction of the piperidine ring, and the attachment of the trifluoromethyl-substituted phenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product while minimizing waste and production costs.
Chemical Reactions Analysis
Types of Reactions
2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by multiple functional groups, including a chlorinated dihydropyridazin moiety and a trifluoromethyl phenyl group. The molecular formula is with a molecular weight of approximately 501.98 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which can influence its bioavailability and pharmacokinetics.
Pharmacological Applications
-
Anticancer Activity
- Preliminary studies suggest that derivatives of pyridazine compounds exhibit anticancer properties by inhibiting tumor cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell cycle regulation and apoptosis.
- Case studies have indicated that similar compounds can lead to significant reductions in tumor growth in various cancer models, although specific data on this compound's efficacy is still limited.
-
Neurological Disorders
- Compounds with similar structures have been explored for their neuroprotective effects, particularly in conditions like Alzheimer's disease. They may act by inhibiting acetylcholinesterase or modulating neurotransmitter systems.
- Research indicates that the piperidine moiety may enhance central nervous system penetration, making it a candidate for further investigation in neuropharmacology.
-
Anti-inflammatory Properties
- Some studies have shown that related compounds can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This could be beneficial in treating conditions such as rheumatoid arthritis or inflammatory bowel disease.
- The chlorinated pyridazine component may play a role in modulating these pathways, though specific studies on this compound are necessary.
In Vitro and In Vivo Studies
Potential Side Effects and Toxicity
Despite its promising applications, the safety profile of 2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide remains to be fully elucidated. Early toxicity studies on similar compounds indicate potential hepatotoxicity and neurotoxicity at higher doses, necessitating further research to establish safe dosage ranges.
Mechanism of Action
The mechanism of action of 2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
The compound shares structural motifs with several antibacterial and kinase-inhibiting agents. Key analogues include:
Pharmacological and Physicochemical Properties
- Metabolic Stability : Piperidine and 4-methylpiperidine substituents may reduce cytochrome P450-mediated metabolism relative to piperazine-containing analogues .
- Binding Affinity: Molecular docking studies suggest the pyridazinone core may interact with ATP-binding pockets in kinases, similar to oxazolidinones’ binding to bacterial ribosomes .
Biological Activity
The compound 2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide is a synthetic derivative with potential therapeutic applications. Its structure suggests that it may exhibit significant biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic uses.
Chemical Structure and Properties
The compound's chemical formula is , indicating the presence of a chloro group, a piperidine moiety, and a pyridazinone structure. The trifluoromethylphenyl group enhances its lipophilicity, potentially improving its bioavailability.
Research indicates that compounds with similar structures often interact with multiple biological targets, including:
- Enzyme Inhibition: Many piperidine derivatives are known to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various metabolic processes.
- Antiproliferative Activity: Compounds resembling this structure have shown promise as anticancer agents by inducing apoptosis in cancer cell lines through pathways like c-Met and AKT signaling inhibition .
Anticancer Activity
Studies have demonstrated that similar compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with structural similarities have shown IC50 values in the nanomolar range against liver cancer cell lines (MHCC97H), indicating potent activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MHCC97H | 0.002 |
| Compound B | MCF7 | 0.013 |
Antimicrobial Activity
The antimicrobial efficacy of related compounds has been evaluated against a range of pathogens. For example, a synthesized derivative showed significant inhibition against Escherichia coli and Staphylococcus aureus using the agar well diffusion method. The minimum inhibitory concentration (MIC) was comparable to conventional antibiotics like ciprofloxacin .
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 15 |
| S. aureus | 10 |
Enzyme Inhibition
Inhibition studies on AChE have revealed that certain derivatives can effectively reduce enzyme activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's disease. The binding affinity to bovine serum albumin (BSA) suggests good pharmacokinetic properties .
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Anticancer Study : A study focused on a series of pyridazinone derivatives showed that modifications at the piperidine position enhanced anticancer activity against breast and liver cancer cell lines.
- Antimicrobial Evaluation : Another study evaluated the antimicrobial properties of synthesized compounds against common bacterial strains, demonstrating significant activity against both Gram-positive and Gram-negative bacteria.
Q & A
Q. What are the critical steps and conditions for synthesizing this compound?
The synthesis involves multi-step reactions, including coupling of the pyridazinone core with the 4-methylpiperidine moiety and subsequent functionalization with the trifluoromethylbenzyl group. Key conditions include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for coupling reactions .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) may be used for cross-coupling steps, while acid/base conditions facilitate amide bond formation .
- Temperature control : Reactions often require precise heating (e.g., 60–80°C) to avoid side products . Analytical monitoring via HPLC or TLC is recommended to track intermediate purity .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, particularly for the pyridazinone ring and trifluoromethylbenzyl group .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) by detecting residual solvents or unreacted intermediates .
Advanced Research Questions
Q. How can synthetic yield be optimized using Design of Experiments (DoE)?
- Parameter screening : Use fractional factorial designs to identify critical variables (e.g., reaction time, solvent ratio, catalyst loading) .
- Response surface methodology (RSM) : Optimize parameters like temperature and stoichiometry to maximize yield .
- Flow chemistry : Continuous-flow systems improve reproducibility and scalability for multi-step syntheses .
Q. How do structural modifications (e.g., substituent changes) affect biological activity?
Comparative studies with analogs (e.g., replacing 4-methylpiperidine with pyrrolidine or altering the trifluoromethyl group) reveal:
- Potency trends : Piperidine derivatives often show enhanced target binding due to steric and electronic effects .
- Solubility trade-offs : Bulky substituents (e.g., 4-methylpiperidine) may reduce aqueous solubility, requiring formulation adjustments . A structure-activity relationship (SAR) table is recommended to systematize findings (see example below) :
| Analog Structure | Key Modification | Biological Activity |
|---|---|---|
| Piperidine → Pyrrolidine | Reduced steric bulk | Lower IC₅₀ |
| Trifluoromethyl → Chloro | Altered lipophilicity | Improved solubility |
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- Docking studies : Predict binding affinity to target proteins (e.g., kinases or GPCRs) by simulating interactions with the pyridazinone core .
- ADMET prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability based on substituent effects .
- Quantum mechanical (QM) calculations : Evaluate electronic properties (e.g., HOMO/LUMO energies) to optimize redox stability .
Q. How to address discrepancies in reported biological data across studies?
- Assay validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., incubation time, concentration ranges) .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .
- Orthogonal assays : Confirm activity via alternative methods (e.g., SPR for binding affinity vs. cell-based functional assays) .
Q. What strategies improve solubility and stability during formulation?
- Co-solvent systems : Use DMSO-water mixtures or cyclodextrin inclusion complexes to enhance solubility .
- pH adjustment : Stabilize the compound in buffered solutions (pH 6.5–7.4) to prevent hydrolysis of the acetamide group .
- Lyophilization : Convert to a stable lyophilized powder for long-term storage .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
